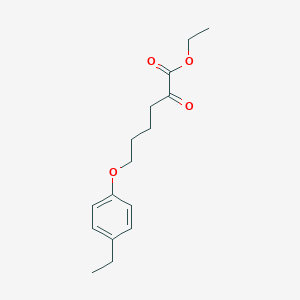

Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate

Description

Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate is an α-keto ester derivative featuring a 4-ethylphenoxy substituent at the 6-position of the hexanoate backbone. The 4-ethylphenoxy group likely influences lipophilicity and metabolic stability, which are critical for drug design .

Properties

IUPAC Name |

ethyl 6-(4-ethylphenoxy)-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-13-8-10-14(11-9-13)20-12-6-5-7-15(17)16(18)19-4-2/h8-11H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBZUIIUXDXSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OCCCCC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored to maintain the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

“Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions might need an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For instance, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

“Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: “this compound” is utilized in various industrial processes, such as the production of polymers, dyes, and other chemical products.

Mechanism of Action

The mechanism by which “Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved in these interactions are studied to understand the compound’s effects at a molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 6-(4-ethylphenoxy)-2-oxohexanoate with structurally or functionally related compounds, highlighting key differences in substituents, synthesis methods, and biological activities:

Key Observations:

Structural Variations: Aromatic Substituents: The 4-ethylphenoxy group in the target compound contrasts with halogenated (e.g., chloro-fluoro in ) or methoxy-substituted (e.g., ) analogs. These modifications affect electronic properties and binding interactions. Ester Groups: Methyl esters (e.g., ) exhibit lower metabolic stability compared to ethyl esters, which are more resistant to esterase hydrolysis .

Synthesis Methods: Ethyl 2-oxohexanoate derivatives are often synthesized via biphasic systems (e.g., 1a/butyl acetate) or Michael additions, achieving yields up to 95% . Cyclohexenone analogs (e.g., ) require condensation of chalcones with ethyl acetoacetate under basic conditions.

Ethyl 2-oxohexanoate derivatives are pivotal in biocatalysis, enabling enantioselective reductions to chiral alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.